2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a benzaldehyde derivative, characterized by the presence of a benzyloxy group at the 2-position and a methyl group at the 6-position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-6-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-Benzyloxy-6-methylbenzoic acid
Reduction: 2-Benzyloxy-6-methylbenzyl alcohol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is utilized in several scientific research fields:
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR depends on its specific application. In chemical reactions, the aldehyde group typically acts as an electrophile, participating in nucleophilic addition or substitution reactions. The benzyloxy group can influence the reactivity of the molecule by stabilizing intermediates or transition states through resonance effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-2-hydroxybenzaldehyde
- 3-(4-Methyl-3-pyridinyl)benzaldehyde
- (S)-4-(2-Methylbutoxy)benzaldehyde
Uniqueness
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and interactions. The presence of both a benzyloxy and a methyl group on the benzene ring provides distinct steric and electronic properties compared to other benzaldehyde derivatives.
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-methyl-6-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-12-6-5-9-15(14(12)10-16)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
MSZCYCMKKZUHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.